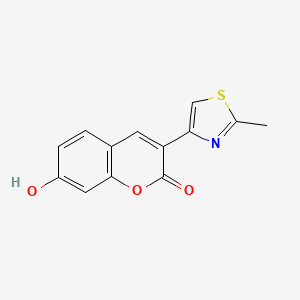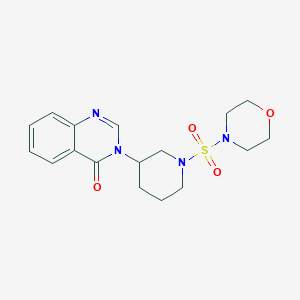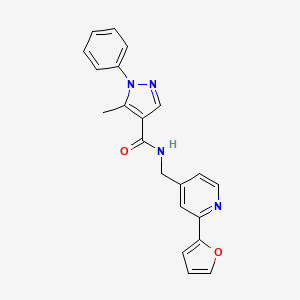
1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that have been studied for their potential in various fields of chemistry and pharmacology, due to their unique molecular structures and properties. While direct studies on this exact compound are scarce, research on similar compounds provides valuable insights into its potential characteristics and applications. The research focuses on synthesis methods, molecular structure analysis, and properties to explore its utilities further.
Synthesis Analysis
The synthesis of related piperidine oxalate compounds often involves multi-step chemical reactions, starting from basic piperidine structures and incorporating various functional groups through reactions such as reductive alkylation, Michael addition, and condensation processes. For instance, a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was synthesized through a reaction involving oxime and chloromethylpyridine, showcasing the complexity and precision required in synthesizing such compounds (Xue Si-jia, 2011).
Molecular Structure Analysis
Molecular structure analysis, often determined through techniques like X-ray crystallography, reveals the geometric conformation and bonding patterns within these compounds. For example, analysis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate demonstrated the molecule's Z conformation and provided insights into its stereochemistry and molecular interactions (Ajay Kumar Kariyappa et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of piperidine oxalate derivatives often involves interactions with nucleophiles and electrophiles, influenced by the presence of fluorine and methoxy groups. These functional groups can significantly affect the compound's reactivity, enabling selective synthesis processes and modifications. Research on similar compounds, such as the synthesis of 3-(4-Hydrobenzyl)-8,9-dimethoxy-1,2,3,4-tetrahydrochromenopyridin-5-one, highlights the strategic use of reactants and conditions to achieve desired chemical structures (Y. Duan-zhi, 2005).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Compounds with similar structures, such as various piperidine derivatives and benzyl-piperidin-4-ones, have been synthesized and analyzed for their crystal structures and bioactivity. These studies highlight the importance of the piperidine core and substituted benzyl groups in developing compounds with potential bioactivity (Xue Si-jia, 2011).
Biological Evaluation and Potential Therapeutic Applications
- Analogous compounds have been evaluated for their biological activities, including their potential as inhibitors or modulators in various biological pathways. For example, piperidine derivatives have been explored for their inhibitory activities towards fungi, showcasing the bioactivity potential of these structures in antifungal applications (P. Lagisetty, D. Powell, V. Awasthi, 2009).
Chemical and Physical Properties Investigation
- Research on similar compounds has also focused on understanding their chemical and physical properties, including their oxidation behavior and structural conformations. This fundamental knowledge supports the design and synthesis of new compounds with desired properties and activities (C. Kim, P. F. Misco, 1985).
Potential for Material Science and Engineering Applications
- The synthesis and evaluation of piperidine derivatives have also been explored for applications beyond biomedicine, such as in material science and engineering, demonstrating the versatility of this chemical scaffold in various scientific research applications (S. Kaya, Lei Guo, C. Kaya, B. Tüzün, I. Obot, R. Touir, N. Islam, 2016).
Propriétés
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F2NO3.C2H2O4/c1-26-19-9-18(10-20(12-19)27-2)15-28-14-16-5-7-25(8-6-16)13-17-3-4-21(23)22(24)11-17;3-1(4)2(5)6/h3-4,9-12,16H,5-8,13-15H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTESJNJUDSGLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)CC3=CC(=C(C=C3)F)F)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F2NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorobenzyl)-4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2488213.png)
![6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2488216.png)

![8-(4-fluorophenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2488218.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2488220.png)
![(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2488225.png)



![N-(benzo[b]thiophen-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2488231.png)
![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2488232.png)

![7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2488235.png)